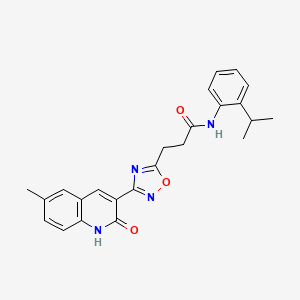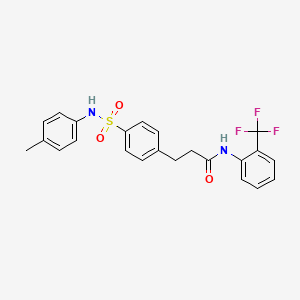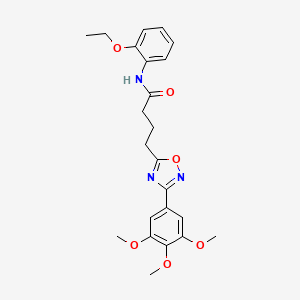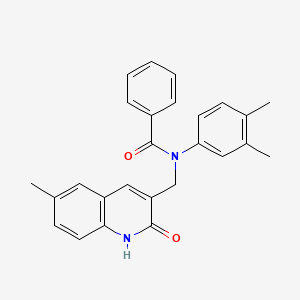
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide, also known as BH-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a subject of interest for researchers worldwide.
Mecanismo De Acción
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide inhibits the activity of various enzymes by binding to their active sites. It has been shown to bind to the active site of HIV protease, farnesyltransferase, and other enzymes, inhibiting their activity. N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting the mitochondria.
Biochemical and Physiological Effects:
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of various enzymes. N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and study. Additionally, it has been extensively studied, making it a well-characterized compound. However, N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide also has some limitations for lab experiments. It can be difficult to obtain high yields of N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide, and it can be challenging to study its effects in vivo.
Direcciones Futuras
For N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide research include studying its effects in combination with other drugs, studying its effects in vivo, and optimizing the synthesis process to obtain higher yields of N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide.
Métodos De Síntesis
The synthesis of N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-cycloheptylidenehydrazine with benzaldehyde to form N-benzylidene-2-cycloheptylidenehydrazine. This intermediate is then reacted with 2-oxoethylbenzenesulfonamide to form N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide. The synthesis process has been optimized to obtain high yields of N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has also been shown to inhibit the activity of human immunodeficiency virus (HIV) protease, making it a potential candidate for anti-HIV therapy. Additionally, N-benzyl-N-(2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl)benzenesulfonamide has been shown to inhibit the activity of farnesyltransferase, an enzyme that is involved in the development of various diseases, making it a potential candidate for the treatment of diseases such as cancer and cardiovascular diseases.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(cycloheptylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c26-22(24-23-20-13-7-1-2-8-14-20)18-25(17-19-11-5-3-6-12-19)29(27,28)21-15-9-4-10-16-21/h3-6,9-12,15-16H,1-2,7-8,13-14,17-18H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVALYJVSVGXIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B7709556.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)








